molecular formula C12H10N2O8V- B560266 VO-OHpic

VO-OHpic

Cat. No.: B560266
M. Wt: 361.16 g/mol
InChI Key: DUQTXODYOYERFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VO-Ohpic, also known as vanadium oxo-hydroxy picolinate, is a vanadium-based compound that has garnered significant interest in scientific research due to its potent inhibitory effects on phosphatase and tensin homolog (PTEN). PTEN is a tumor suppressor gene that plays a crucial role in regulating cell growth and survival by dephosphorylating phosphatidylinositol 3,4,5-triphosphate (PIP3) to phosphatidylinositol 4,5-biphosphate (PIP2). This compound has been shown to inhibit PTEN with nanomolar affinity, making it a valuable tool in studying PTEN-related pathways and diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

VO-Ohpic is synthesized through a series of chemical reactions involving vanadium salts and picolinic acid derivatives. The typical synthetic route involves the reaction of vanadium pentoxide (V2O5) with picolinic acid in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired product .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the purity and yield of the compound, which can be achieved through careful control of reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions

VO-Ohpic undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of vanadium and picolinic acid moieties, which interact with different reagents and conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield vanadium oxides, while reduction can produce vanadium hydrides. Substitution reactions can result in various derivatives of this compound with modified functional groups .

Scientific Research Applications

Key Applications

  • Intervertebral Disc Degeneration
    • Study Overview : Recent research has shown that VO-OHpic can protect endplate chondrocytes from apoptosis and degeneration associated with intervertebral disc degeneration (IDD). In vivo experiments indicated that this compound treatment significantly attenuated CEP calcification and IDD progression.
    • Findings : The compound activated the Nrf-2/HO-1 pathway, promoting mitophagy and inhibiting ferroptosis in chondrocytes. This suggests its potential as a therapeutic agent for IDD prevention and treatment .
  • Cardiac Health
    • Doxorubicin-Induced Cardiomyopathy : this compound has been investigated for its protective effects against doxorubicin-induced cardiomyopathy, a common side effect in cancer treatment. Studies demonstrated that it reduced apoptosis and cardiac remodeling by modulating inflammatory responses and enhancing cell survival pathways.
    • Mechanistic Insights : The inhibition of PTEN by this compound led to improved cardiac function by decreasing fibrosis and hypertrophy while promoting anti-inflammatory macrophage activity .
  • Inflammation and Fibrosis
    • Role in Inflammation : Research indicates that this compound can modulate the inflammatory response by altering macrophage polarization. It was found to decrease pro-inflammatory cytokines while increasing anti-inflammatory markers, thereby reducing tissue damage during inflammatory responses .
    • Fibrosis Reduction : In models of cardiac fibrosis, this compound demonstrated efficacy in ameliorating fibrotic changes through its action on PTEN signaling pathways .

Case Studies

StudyApplicationKey Findings
1Intervertebral Disc DegenerationThis compound reduced apoptosis in chondrocytes and improved disc health by activating Nrf-2/HO-1 pathways .
2Doxorubicin-Induced CardiomyopathySignificantly decreased apoptosis and improved cardiac function; promoted anti-inflammatory responses .
3Cardiac FibrosisReduced inflammation and fibrosis through modulation of macrophage activity .

Mechanism of Action

VO-Ohpic exerts its effects primarily by inhibiting PTEN, a phosphatase that dephosphorylates PIP3 to PIP2. This inhibition leads to increased levels of PIP3, which in turn activates downstream signaling pathways such as the PI3K/Akt pathway. The activation of these pathways promotes cell survival, proliferation, and differentiation. This compound’s inhibition of PTEN is reversible and noncompetitive, with nanomolar affinity .

Comparison with Similar Compounds

VO-Ohpic is unique among PTEN inhibitors due to its high potency and specificity. Similar compounds include other vanadium-based inhibitors such as vanadyl sulfate and sodium orthovanadate. this compound stands out due to its higher affinity for PTEN and its ability to modulate specific signaling pathways .

List of Similar Compounds

Biological Activity

VO-OHpic is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor involved in various cellular processes, including cell growth, survival, and metabolism. The compound has garnered attention for its potential therapeutic applications in oncology and regenerative medicine due to its ability to modulate PTEN activity.

This compound exhibits a high affinity for PTEN, with an IC50 value of approximately 35 nM , demonstrating its potency in inhibiting this enzyme. Its selectivity is notable as it shows significantly higher IC50 values against other cysteine-based phosphatases such as SopB (588 nM), MTM (4.03 nM), PTPβ (57.5 nM), and SAC (>10 μM) . By inhibiting PTEN, this compound leads to increased levels of phosphatidylinositol 3,4,5-trisphosphate (PIP3), which activates downstream signaling pathways such as the Akt pathway, promoting cell survival and proliferation.

Antitumor Activity

Research indicates that this compound plays a significant role in enhancing antitumor immune responses. In studies involving tumor-bearing mice, the administration of this compound in combination with immunotherapy resulted in improved antitumor efficacy. This effect is attributed to the compound's ability to block the immunosuppressive activity of IDO-activated regulatory T cells (Tregs), thereby promoting a more robust immune response against tumors .

In a specific study involving 4T1 breast cancer cells , this compound treatment led to accelerated cell proliferation and enhanced migration and invasion capabilities. When these cells were transplanted into mice, this compound treatment resulted in increased metastatic foci in various organs, including the lungs and liver, highlighting its dual role in both promoting tumor growth and potentially enhancing therapeutic responses .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. In models of Alzheimer's disease, semi-chronic infusion of this compound was shown to rescue learning deficits in transgenic mice (App/Psen1). The mechanism involves modulation of neuroinflammation and enhancement of synaptic plasticity, suggesting potential applications in neurodegenerative disorders .

Chondroprotective Activity

Recent studies have demonstrated that this compound can protect endplate chondrocytes against degeneration associated with intervertebral disc disease (IDD). The compound inhibits oxidative stress-induced apoptosis by activating the Nrf-2/HO-1 pathway, which promotes mitophagy and prevents ferroptosis—a form of regulated cell death linked to iron metabolism . In vivo experiments showed that this compound treatment significantly reduced the progression of IDD by improving chondrocyte survival and maintaining extracellular matrix integrity.

Study 1: Breast Cancer Model

  • Objective : To evaluate the effects of this compound on breast cancer cell proliferation and metastasis.
  • Findings : this compound inhibited PTEN expression in 4T1 cells, leading to increased proliferation and enhanced metastatic potential in mouse models.
  • Outcome : Metastatic foci were observed in multiple organs, indicating a significant impact on tumor behavior .

Study 2: Chondrocyte Protection

  • Objective : To assess the protective effects of this compound on endplate chondrocytes.
  • Findings : this compound treatment reduced oxidative stress-induced apoptosis and improved cell survival through Nrf-2 activation.
  • Outcome : The study concluded that this compound could be a promising candidate for treating IDD by preserving chondrocyte function .

Summary Table

Biological Activity Effect Mechanism
PTEN InhibitionIncreased PIP3 levelsSelective inhibition of PTEN
Antitumor ResponseEnhanced immune responseBlocks IDO-activated Tregs
Breast Cancer ProgressionAccelerated cell proliferation and metastasisInhibition of PTEN leads to aggressive tumor behavior
NeuroprotectionRescued learning deficitsModulation of neuroinflammation
Chondrocyte ProtectionReduced apoptosis and degenerationActivation of Nrf-2/HO-1 pathway

Q & A

Basic Research Questions

Q. What is the primary mechanism by which VO-OHpic exerts its protective effects on cartilage endplate (CEP) degeneration?

this compound inhibits PTEN, a phosphatase that antagonizes PI3K/AKT signaling, thereby activating the Nrf-2/HO-1 pathway. This pathway mitigates oxidative stress, promotes autophagy via parkin, and suppresses ferroptosis by upregulating GPX4 and SLC7A11. Methodologically, researchers can validate this mechanism using siRNA knockdown of Nrf-2, which reverses this compound's protective effects, as shown in in vitro chondrocyte models and murine IDD studies .

Q. How should researchers design experiments to evaluate this compound's efficacy in reducing oxidative stress in chondrocytes?

Key steps include:

  • Inducing oxidative stress : Use 100 μM tert-butyl hydroperoxide (TBHP) to simulate oxidative damage in CEP chondrocytes .
  • Assessing outcomes : Measure ROS production via DCFH-DA fluorescence and flow cytometry. Quantify apoptosis using Annexin V/PI staining and mitochondrial markers (e.g., BAX/Bcl-2 ratio).
  • Pathway validation : Employ Western blotting for Nrf-2, HO-1, and ferroptosis markers (GPX4, SLC7A11) .

Advanced Research Questions

Q. What experimental models are optimal for studying this compound's role in mitigating intervertebral disc degeneration (IDD)?

  • In vivo models : Surgically induce IDD in mice via L4/5 bilateral facet joint transection and ligament disruption. Assess outcomes via micro-CT (disc height, CEP bone density) and immunohistochemistry (type II collagen, MMP3) .
  • In vitro models : Isolate CEP chondrocytes and treat with TBHP ± this compound. Use Alizarin Red staining to quantify calcification and ALP assays for osteogenic differentiation .

Q. How can researchers address contradictions in this compound's role across different disease contexts (e.g., cancer vs. cartilage protection)?

this compound's dual role arises from tissue-specific signaling:

  • In cancer : PTEN inhibition amplifies PI3K/AKT, promoting proliferation (e.g., prostate cancer cell lines) .
  • In cartilage : PTEN inhibition activates Nrf-2, which counteracts ferroptosis and apoptosis. Methodologically, use tissue-specific knockdown (e.g., Nrf-2 siRNA in chondrocytes) to isolate pathway contributions .

Q. What are the critical methodological considerations when analyzing this compound's impact on ferroptosis?

  • Ferroptosis markers : Quantify GPX4 and SLC7A11 via immunofluorescence and Western blotting. Use lipid peroxidation assays (e.g., MDA levels) .
  • Experimental controls : Include ferroptosis inducers (e.g., erastin) and inhibitors (e.g., ferrostatin-1) to validate specificity .
  • Data interpretation : Correlate ferroptosis suppression with functional outcomes (e.g., chondrocyte viability, ECM preservation) .

Q. Methodological Challenges & Solutions

Q. How can researchers ensure reproducibility in studies involving this compound's PTEN inhibition?

  • Dosage standardization : Use 10–50 nM this compound for PTEN inhibition, as higher concentrations may induce off-target effects .
  • Reversibility testing : Confirm PTEN activity recovery post-treatment to validate reversible inhibition .
  • Model validation : Replicate findings across primary chondrocyte cultures and multiple IDD animal models .

Q. What statistical approaches are recommended for analyzing this compound's multifactorial effects (e.g., apoptosis, autophagy, ferroptosis)?

  • Multivariate analysis : Apply ANOVA to compare treatment groups across multiple endpoints (e.g., ROS, apoptosis, ECM markers).
  • Pathway modeling : Use structural equation modeling (SEM) to quantify interactions between Nrf-2, autophagy, and ferroptosis pathways .

Properties

IUPAC Name

3-hydroxypyridine-2-carboxylic acid;oxido(oxo)vanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO3.2O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;/h2*1-3,8H,(H,9,10);;;/q;;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQTXODYOYERFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.[O-][V]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O8V-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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